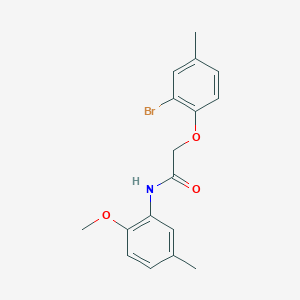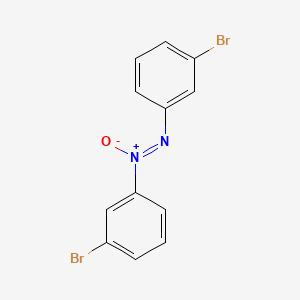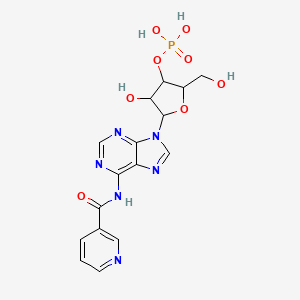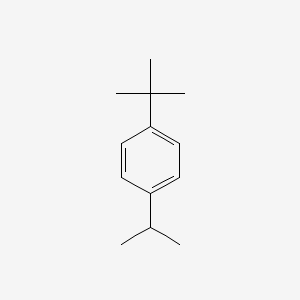![molecular formula C10H14 B14163396 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene CAS No. 36262-09-6](/img/structure/B14163396.png)
1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the dehydrogenation of sabinene, a naturally occurring monoterpene, using dehydrogenation catalysts . The reaction conditions often include elevated temperatures and the presence of a hydrogen acceptor to facilitate the removal of hydrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of sabinene from natural sources, followed by its chemical transformation into this compound. The process may include steps such as distillation, catalytic dehydrogenation, and chromatographic purification to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to achieve selective reduction.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sabinene: A naturally occurring monoterpene with a similar structure but lacking the methylene group.
Thujene: Another bicyclic monoterpene with structural similarities but different functional groups.
Pinene: A bicyclic monoterpene with a different ring system but similar chemical properties.
Uniqueness
1-Isopropyl-4-methylenebicyclo[31Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
36262-09-6 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7,9H,3,6H2,1-2H3 |
Clé InChI |
LBVRQJWOZIMWNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12CC1C(=C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)







![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)
![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)

![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)

